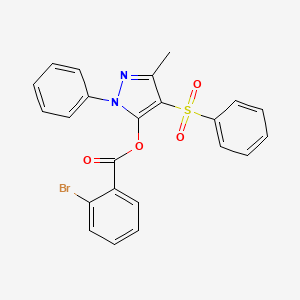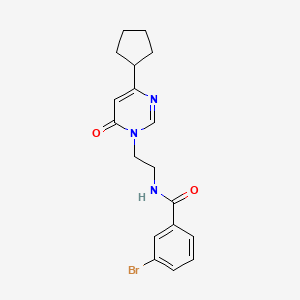![molecular formula C11H18ClN B2415467 3-(Cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2097970-13-1](/img/structure/B2415467.png)
3-(Cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride” is a complex organic compound. It contains a bicyclic structure, which is common in many biologically active natural compounds . The compound also includes a cyclopropylmethylidene group and a hydrochloride group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar bicyclic structures have been synthesized using various methods. For instance, enantiopure bicyclo[3.2.1]octane systems have been prepared using an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene . Another approach involves the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it is used. Bicyclic compounds can participate in a variety of reactions, including free radical substitution .
Applications De Recherche Scientifique
Asymmetric Synthesis of 8-Oxabicyclo Derivatives
The compound is used in the catalytic asymmetric synthesis of 8-oxabicyclo derivatives. This is achieved through the [3+2]-cycloaddition of platinum-containing carbonyl ylides generated from acyclic γ,δ-ynones . This process results in synthetically useful 8-oxabicyclo derivatives, which are obtained in good yields and mostly in over 90% ee’s .
Raw Material and Intermediate in Organic Synthesis
3-(Cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride is employed as an important raw material and intermediate in organic synthesis . It is used in various fields including agrochemical, pharmaceutical, and dyestuff production .
Construction of Tricyclic Carbon Skeleton
This compound is used in the construction of a bridged aza-[3.2.1]octane-embedded 5–7–6 tricyclic carbon skeleton . This structure is desirable for the total syntheses of calyciphylline D-type Daphniphyllum alkaloids .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-2-8(1)5-9-6-10-3-4-11(7-9)12-10;/h5,8,10-12H,1-4,6-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVRDMGCEONITB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=C2CC3CCC(C2)N3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2,6-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2415384.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2-chlorophenyl)methyl]oxamide](/img/structure/B2415385.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B2415387.png)
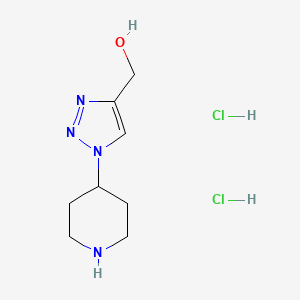
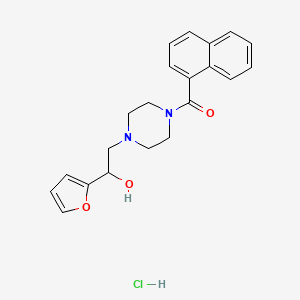
![(E)-methyl 2-((1,4-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2415394.png)
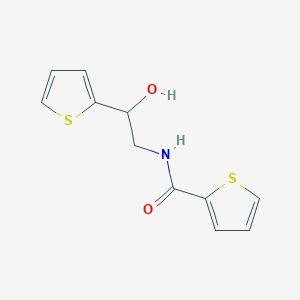


![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2415401.png)
![N-[cyano(2-methylphenyl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2415405.png)
